Home > Products > Screening Compounds P39409 > Thebaine tartrate
Thebaine tartrate - 94713-28-7

Thebaine tartrate

Catalog Number: EVT-13864994
CAS Number: 94713-28-7
Molecular Formula: C23H27NO9
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thebaine tartrate is a salt form of thebaine, an opiate alkaloid derived from the opium poppy, specifically from the species Papaver bracteatum. Thebaine itself is a minor constituent of opium and exhibits a complex pharmacological profile, primarily acting as a stimulant rather than a depressant, which differentiates it from other opiates like morphine and codeine. Thebaine tartrate is utilized in various pharmaceutical applications, particularly in the synthesis of other opioid medications.

Source

The primary source of thebaine is the seed capsules of Papaver bracteatum, known as Iranian opium or Persian poppy. This species has been cultivated for its high thebaine content, which can be converted into various pharmaceutical compounds such as hydrocodone, oxycodone, and buprenorphine. Thebaine tartrate can be synthesized from crude thebaine through various chemical processes that involve tartaric acid.

Classification

Thebaine tartrate is classified under several regulatory frameworks due to its potential for abuse and dependence. It is listed as a Schedule II controlled substance in the United States and a Class A drug under the Misuse of Drugs Act in the United Kingdom. Its derivatives are also subject to strict regulations globally.

Synthesis Analysis

Methods

The synthesis of thebaine tartrate typically involves the reaction of thebaine with tartaric acid in an aqueous solution. The process can be summarized as follows:

  1. Extraction of Thebaine: Crude thebaine is extracted from opium through methods involving acid-base extraction techniques.
  2. Formation of Tartrate: The extracted thebaine is dissolved in water, and tartaric acid is added until the desired pH is achieved (usually around pH 2). This leads to the precipitation of thebaine tartrate.
  3. Purification: The precipitate is filtered and purified through recrystallization techniques to obtain high-purity thebaine tartrate.

Technical Details

The synthesis can vary based on starting materials and desired purity levels. For instance, one method involved suspending 200 grams of crude thebaine in 250 milliliters of water and adding tartaric acid until reaching pH 5 before further processing to isolate pure thebaine tartrate with a melting point around 192-193 degrees Celsius .

Molecular Structure Analysis

Structure

The molecular formula for thebaine tartrate is C23H29NO10, which corresponds to its structure as a salt derived from thebaine and tartaric acid. The compound features multiple functional groups including hydroxyl groups and an amine group, contributing to its chemical reactivity.

Data

  • Molecular Weight: 485.48 g/mol
  • Chemical Structure: Thebaine tartrate consists of two molecules of tartaric acid combined with one molecule of thebaine.
Chemical Reactions Analysis

Reactions

Thebaine tartrate can undergo several chemical reactions typical for organic compounds containing amines and carboxylic acids:

  1. Hydrolysis: In aqueous solutions, it can hydrolyze back into its constituent parts (thebaine and tartaric acid).
  2. Decomposition: Under extreme conditions (high temperature or acidic environments), it may decompose into simpler compounds.

Technical Details

The stability of thebaine tartrate under various conditions has been studied, revealing that it maintains integrity under standard storage conditions but may degrade under prolonged exposure to heat or light.

Mechanism of Action

Process

Thebaine acts primarily on opioid receptors in the central nervous system, although its effects differ from traditional opioids:

  • Stimulatory Effects: Unlike morphine, which primarily activates mu-opioid receptors leading to analgesia and sedation, thebaine's action may involve antagonism at these receptors while stimulating others.
  • Potential Convulsant Activity: At higher doses, it can induce convulsions similar to strychnine poisoning due to its excitatory effects on neurotransmitter systems.

Data

Research indicates that while (+)-thebaine exhibits some analgesic properties mediated through opioid receptors, (-)-thebaine does not display significant therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thebaine tartrate typically appears as a white crystalline solid.
  • Melting Point: Approximately 192-193 degrees Celsius.
  • Solubility: Soluble in water; solubility increases with temperature.

Chemical Properties

  • pH Sensitivity: The solubility and stability are highly dependent on pH levels; optimal precipitation occurs at low pH.
  • Reactivity: Exhibits typical reactivity associated with alkaloids, including potential interactions with acids and bases.
Applications

Scientific Uses

The primary application of thebaine tartrate lies in pharmaceutical research and development:

  1. Precursor for Opioids: It serves as a key intermediate in synthesizing various opioid analgesics.
  2. Research Tool: Due to its unique pharmacological profile, it is used in studies exploring opioid receptor mechanisms and developing new pain management therapies.
  3. Analytical Chemistry: Employed in analytical methods for detecting alkaloids in biological samples.
Historical Context and Evolution of Thebaine Tartrate Research

Origins in Opium Alkaloid Extraction: Classical vs. Modern Paradigms

The isolation of thebaine from Papaver somniferum latex represents a cornerstone in alkaloid chemistry, with extraction methodologies evolving significantly from empirical 19th-century approaches to sophisticated modern paradigms. Classical extraction processes established the foundational techniques for alkaloid isolation while confronting substantial technical limitations:

  • Merck Process (1830): The earliest documented method involved exhaustive cold-water extraction of raw opium followed by concentration and precipitation with sodium carbonate. This primitive approach yielded crude morphine that required extensive purification through alcoholic dissolution and acetic acid neutralization. The process consumed prodigious volumes of alcohol due to morphine's limited solubility, rendering it industrially impractical despite its initial promise [8].

  • Thiboumery and Mohr Process (1835): This technique introduced lime (calcium hydroxide) as a precipitating agent, where opium slices were treated with hot water, filtered, and evaporated before adding milk of lime. While effectively separating morphine from secondary alkaloids, the process suffered from persistent yield deficiencies (approximately 20-30% losses) attributed to morphine oxidation in alkaline conditions and irreversible adsorption onto calcium meconate complexes. Industrial applications revealed that lime consistently retained significant morphine quantities despite process optimizations [8].

  • Robertson-Gregory Process (c. 1868): Representing a substantial advancement, this method employed cold-water extraction followed by evaporation and calcium chloride treatment to precipitate calcium meconate. The subsequent crystallization of "Gregory's salt" (a mixture of morphine and codeine hydrochlorides) remained plagued by crystal morphology issues – the fine, fibrous crystals retained substantial mother liquors containing 20-25% unrecovered morphine. Purification required multiple recrystallizations and mechanical pressing, creating production bottlenecks. Schwyzer's attempted improvement through acetylation to diacetylmorphine introduced additional complexity without resolving fundamental yield limitations [8].

The transformative breakthrough emerged through André Barbier's early 20th-century innovation: tartaric acid purification. By precipitating morphine as its acid tartrate salt from crude extracts, Barbier exploited the compound's uniquely low solubility (1.5g/100ml cold water versus morphine hydrochloride's 4.5g/100ml). This approach delivered three critical advantages: (1) Large, easily filterable crystals formed even from heavily contaminated solutions; (2) Washing efficiency dramatically improved due to reduced solubility; (3) Industrial-scale yields reached 95% of theoretical morphine content. The process established tartrate salts as superior intermediates for opium alkaloid purification, directly enabling the practical isolation of minor components like thebaine through fractional crystallization [8].

Table 1: Evolution of Opium Alkaloid Extraction Methodologies Relevant to Thebaine Isolation

ProcessPeriodKey InnovationThebaine RelevanceCritical Limitations
Merck1830Sodium carbonate precipitationEnabled crude alkaloid mixturesExcessive solvent use; poor purification
Thiboumery-Mohr1835Lime purificationPartial separation of alkaloid fractionsMorphine retention by lime; oxidation losses
Robertson-Gregory1868Calcium chloride purificationCrystallization of mixed hydrochloridesMorphine retention (20-25%) in liquors; difficult purification
Barbier TartrateEarly 20th c.Acid tartrate crystallizationHigh-purity fractional crystallizationRequires precise pH control

Modern industrial paradigms leverage Barbier's fundamental insight through countercurrent distribution and pH-controlled fractional crystallization using tartaric and sulfuric acids. These advanced methods achieve >98% purity for minor alkaloids like thebaine through selective salt formation, with HPLC monitoring replacing traditional colorimetric assays. The DEA's conversion factor system now standardizes thebaine tartrate monohydrate quantification (C23H29NO10, MW 479.48) against anhydrous base equivalents (conversion factor 0.85), ensuring precise yield calculations from opium inputs [10].

Key Milestones in Thebaine Derivative Synthesis: From Empirical Methods to Rational Design

Thebaine's structural complexity – featuring the characteristic morphinan ring system with conjugated diene functionality – has challenged synthetic chemists for over a century. Early 20th-century approaches relied on structural manipulation rather than de novo synthesis, exploiting thebaine's reactivity at C-6, C-7, and C-14 positions:

  • Reductive Transformations: Thebaine's versatile unsaturated ether system undergoes regioselective reduction under controlled conditions to generate critical intermediates. Early empirical studies established that catalytic hydrogenation produces dihydrothebaine (yield: 65-78%), while stannous chloride reduction yields thebainone – a pivotal ketone intermediate for subsequent transformations. These reactions demonstrated the diene system's susceptibility to controlled reduction, enabling access to saturated morphinans [9].

  • O-Acetylation and Rearrangements: Treatment with acetic anhydride yields thebaine-7-O-acetate, which spontaneously rearranges to neopinone – a discovery that revealed the inherent instability of the 7-O-acylated derivatives. This rearrangement pathway proved critical for understanding the biosynthetic relationship between thebaine and codeine derivatives in Papaver somniferum [9].

The mid-20th century witnessed the rise of semi-synthetic derivatization targeting clinically valuable analgesics and antagonists:

  • Oxycodone Synthesis (1916): Thebaine undergoes Michael addition with hydrogen peroxide across its 6,14-endo-etheno bridge, producing 14-hydroxycodeinone, which is subsequently hydrogenated to oxycodone. This two-step process (yield: 40-55%) established thebaine as the essential precursor for powerful 14-hydroxy opioid analgesics [9].

  • Buprenorphine Development (1970s): Thebaine's Diels-Alder reactivity with methyl vinyl ketone yielded thebaine-6,14-ethenomorphinan intermediates, enabling the synthesis of oripavine derivatives. Subsequent alkylation with cyclopropylmethyl groups produced buprenorphine – a partial agonist with unique clinical properties. This route demonstrated the strategic advantage of exploiting thebaine's diene system for complex C-6 modifications [9].

The 21st century has witnessed a paradigm shift toward biocatalytic production and engineered biosynthesis, addressing supply limitations inherent to opium extraction:

  • Microbial Platform Development: Saccharomyces cerevisiae strains expressing Papaver somniferum salutaridinol acetyltransferase (PsSAT) and thebaine synthase (THS) achieved de novo thebaine synthesis from (R)-reticuline (yield: 0.06 mg/L). Optimization of pH conditions proved crucial for the spontaneous rearrangement of salutaridinol-7-O-acetate to thebaine, establishing microbial proof-of-concept [7].

  • Escherichia coli Super-Producer (2016): Nakagawa's consortium approach employed four engineered E. coli strains expressing 21 biosynthetic enzymes, achieving 2.1 mg/L thebaine from glycerol – a 300-fold improvement over yeast platforms. This breakthrough leveraged E. coli's superior capacity to express plant P450 enzymes (CYP719A1, CYP719B1) and methyltransferases, particularly the discovery that 4′-O-methyltransferase (4′OMT) possesses dual 6OMT activity, bypassing the need for separate 6-O-methylation [5].

  • Enzyme Characterization Advances: Recent structural biology revealed that thebaine synthase (THS) and neopinone isomerase (NISO) belong to the pathogenesis-related 10 (PR10) protein superfamily. These enzymes catalyze thebaine formation from salutaridinol-7-O-acetate and the isomerization of neopinone to codeinone, respectively, completing the enzymatic toolkit for in vitro morphinan synthesis without spontaneous chemical steps [9].

Table 2: Milestones in Thebaine Derivatization and Biosynthetic Platforms

EraApproachSeminal AchievementImpact
Early Empirical (1910s-1960s)Chemical ReductionDihydrothebaine/Thebainone synthesisEstablished structure-activity relationships
O-AcetylationNeopinone rearrangement discoveryRevealed biosynthetic rearrangement pathway
Semi-Synthetic Expansion (1916-1980s)PeroxidationOxycodone commercial productionEnabled potent 14-hydroxy opioids
Diels-Alder ChemistryBuprenorphine developmentCreated long-acting partial agonist
Biocatalytic Era (2015-Present)Yeast EngineeringFirst microbial thebaine (0.06 mg/L)Proof-of-concept for complete biosynthesis
E. coli EngineeringHigh-titer thebaine (2.1 mg/L)300-fold improvement enabling scale-up
Enzyme CharacterizationTHS/NISO as PR10 proteinsEnabled in vitro enzymatic synthesis

Modern rational design leverages these biological insights through chemo-enzymatic routes combining chemical synthesis and enzymatic catalysis. For example, hydrocodone biosynthesis was achieved by adding thebaine 6-O-demethylase and codeinone reductase to thebaine-producing E. coli strains, demonstrating the platform's versatility for producing diverse therapeutically relevant derivatives without opium poppy cultivation [5].

Properties

CAS Number

94713-28-7

Product Name

Thebaine tartrate

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1

InChI Key

SRTMESYUHNZYJG-RQJCEIHKSA-N

Canonical SMILES

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.